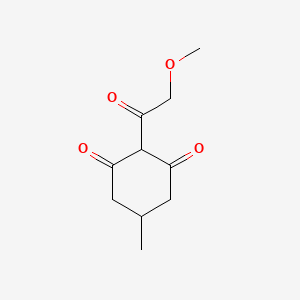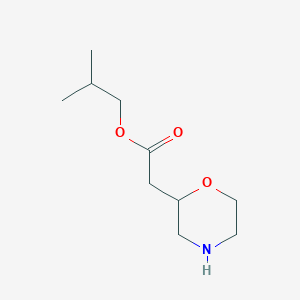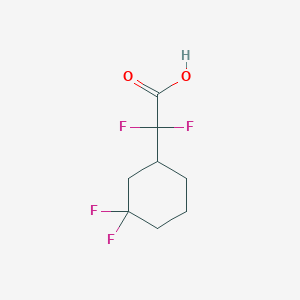![molecular formula C8H17IO B13063708 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane](/img/structure/B13063708.png)
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane is an organic compound with the molecular formula C8H17IO This compound is characterized by the presence of an iodine atom attached to a butane chain through an oxygen bridge, making it a unique iodoalkane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane can be synthesized through the reaction of 1-iodo-2-methylpropane with butanol in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of butanol, butanenitrile, or butylamine.
Oxidation: Formation of butanone or butanoic acid.
Reduction: Formation of butane.
Wissenschaftliche Forschungsanwendungen
1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane has several applications in scientific research:
Biology: Potential use in radiolabeling studies due to the presence of iodine, which can be detected using imaging techniques.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane involves its reactivity as an alkylating agent. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, including nucleophiles in biological systems, leading to the formation of covalent bonds and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Iodobutane: Similar structure but lacks the oxygen bridge.
1-Chloro-2-methylpropan-2-yl)oxy]butane: Similar structure with chlorine instead of iodine.
1-Bromo-2-methylpropan-2-yl)oxy]butane: Similar structure with bromine instead of iodine.
Uniqueness: 1-[(1-Iodo-2-methylpropan-2-yl)oxy]butane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications in radiolabeling and organic synthesis. The oxygen bridge also adds to its structural uniqueness compared to other iodoalkanes.
Eigenschaften
Molekularformel |
C8H17IO |
|---|---|
Molekulargewicht |
256.12 g/mol |
IUPAC-Name |
2-butoxy-1-iodo-2-methylpropane |
InChI |
InChI=1S/C8H17IO/c1-4-5-6-10-8(2,3)7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
YWQKHROGKBEJCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)(C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


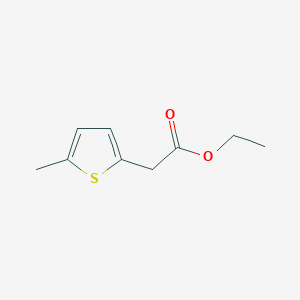
![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
![Methyl 2-{imidazo[1,2-a]pyridin-5-yl}propanoate](/img/structure/B13063635.png)

![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)
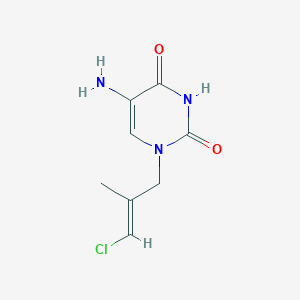
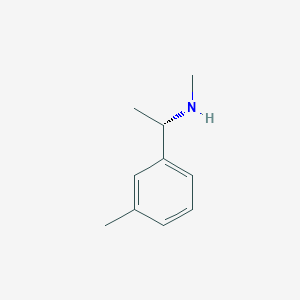
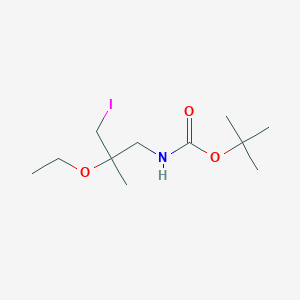

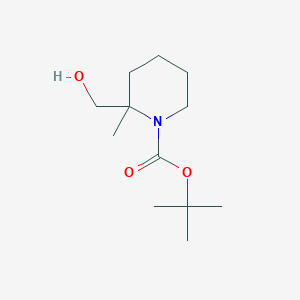
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063688.png)
